The Structural Elucidation of Garosamine: A Technical Guide
The Structural Elucidation of Garosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garosamine, a naturally occurring amino monosaccharide, is a critical structural component of the gentamicin complex of aminoglycoside antibiotics.[1] Its unique structure, featuring a 3-deoxy-4-C-methyl-3-methylamino-L-arabinopyranose core, plays a significant role in the bioactivity and therapeutic efficacy of these essential medicines.[1][2] This technical guide provides a comprehensive overview of the structure of Garosamine, drawing from available spectroscopic and biosynthetic data.
Chemical Structure and Properties
Garosamine is systematically named (2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol.[2] Its molecular formula is C₇H₁₅NO₄, with a molecular weight of 177.20 g/mol .[1] The stereochemistry of Garosamine is crucial for its biological function and has been confirmed through various analytical techniques.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₄ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | (2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol | PubChem[2] |
| Hydrogen Bond Donors | 4 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| Rotatable Bonds | 1 | PubChem[2] |
| Topological Polar Surface Area | 82 Ų | PubChem[1] |
| LogP (computed) | -2.1 | PubChem[1] |
Biosynthesis of Gentamicin and the Role of Garosamine
Garosamine is synthesized as part of the intricate gentamicin biosynthetic pathway in the bacterium Micromonospora echinospora.[3] Understanding this pathway is crucial for efforts in biosynthetic engineering to produce novel aminoglycoside derivatives. The formation of the Garosamine moiety occurs within the larger context of the assembly of the gentamicin molecule.
A key intermediate in the pathway is gentamicin A2. A series of enzymatic modifications, including oxidation, transamination, and methylation, convert the purpurosamine ring of gentamicin A2 into the Garosamine ring of gentamicin X2, a critical branchpoint intermediate.[3]
Gentamicin X2 Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the conversion of Gentamicin A2 to Gentamicin X2, highlighting the formation of the Garosamine moiety.
Caption: Enzymatic conversion of Gentamicin A2 to Gentamicin X2.
Experimental Protocols for Structural Elucidation
The structural determination of aminoglycosides like Garosamine relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
General Protocol for NMR Analysis of Aminoglycoside Monosaccharides
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Sample Preparation:
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Dissolve a purified sample of the aminoglycoside monosaccharide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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Add a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing.
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Transfer the solution to a 5 mm NMR tube.
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1D NMR Spectroscopy:
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Acquire a one-dimensional proton (¹H) NMR spectrum to identify the number and types of protons present. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum, often with proton decoupling, to identify the number of unique carbon atoms.
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2D NMR Spectroscopy:
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Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks within the molecule, which helps in assigning adjacent protons.
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Conduct a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate directly bonded proton and carbon atoms.
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Utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the overall carbon skeleton and the position of substituents.
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A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be used to determine the stereochemistry by identifying protons that are close in space.
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Data Analysis:
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Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
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Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
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Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the complete structure and assign all proton and carbon resonances.
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Conclusion
Garosamine's distinct chemical structure is fundamental to the antibacterial activity of gentamicin antibiotics. While a complete experimental dataset of its isolated crystallographic and NMR parameters remains to be fully elucidated and published in comprehensive public databases, its structural features are well-established through the analysis of the gentamicin complex and biosynthetic studies. Further research focusing on the isolation and detailed structural analysis of pure Garosamine would provide deeper insights for medicinal chemists and drug development professionals aiming to design novel and more effective aminoglycoside antibiotics.
